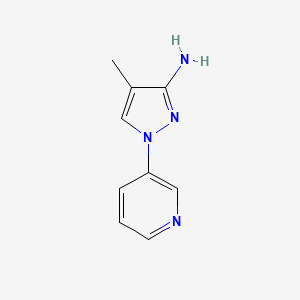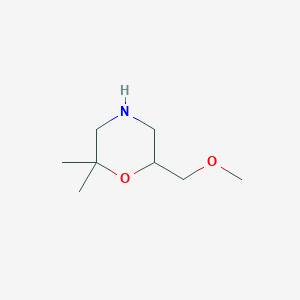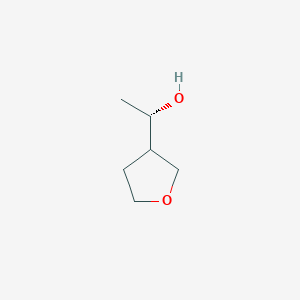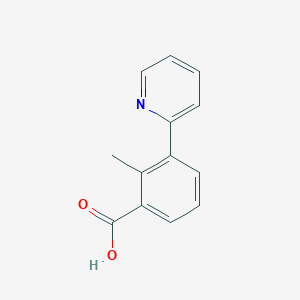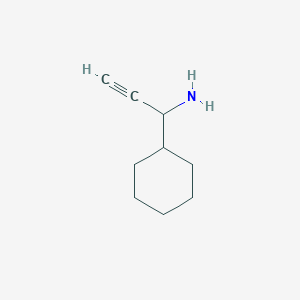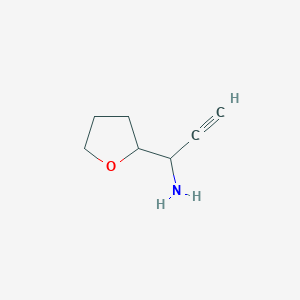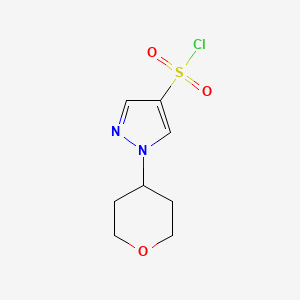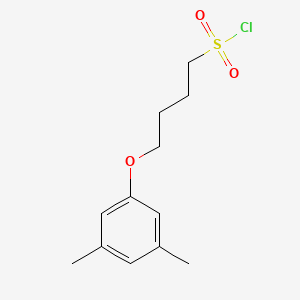
4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride
概要
説明
4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a butane backbone with a sulfonyl chloride group and a 3,5-dimethylphenoxy substituent. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(3,5-dimethylphenol)butane-1-ol as the starting material.
Chlorosulfonation: The hydroxyl group of the starting material is converted to a sulfonyl chloride group through chlorosulfonation. This reaction is usually carried out using chlorosulfonic acid (ClSO3H) under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chlorosulfonation processes to ensure efficiency and safety. The use of automated systems for temperature control and purification can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl chloride group can be reduced to form sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides and Sulfoxides: Resulting from reduction reactions.
Substituted Products: Resulting from nucleophilic substitution reactions.
科学的研究の応用
4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding assays.
Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting specific biological pathways.
Industry: Its reactivity makes it valuable in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with nucleophiles to form new chemical bonds.
類似化合物との比較
4-(3,5-Dimethylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
4-(3,5-Dimethylphenoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
Uniqueness: 4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly useful in applications requiring strong electrophilic reagents.
特性
IUPAC Name |
4-(3,5-dimethylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-7-11(2)9-12(8-10)16-5-3-4-6-17(13,14)15/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALFWVVRNLSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE](/img/structure/B1426897.png)
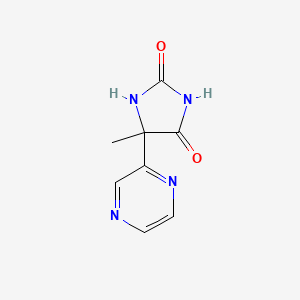
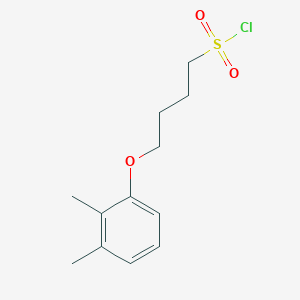
![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)

